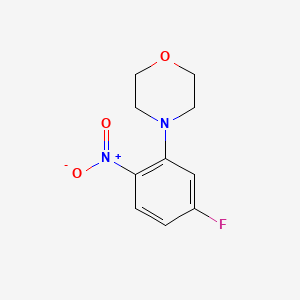
4-(5-Fluor-2-nitrophenyl)morpholin
Übersicht
Beschreibung
4-(5-Fluoro-2-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C10H11FN2O3 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Fluoro-2-nitrophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Fluoro-2-nitrophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
“4-(5-Fluor-2-nitrophenyl)morpholin” wird als Schlüsselzwischenprodukt bei der Synthese von Linezolid verwendet, einem hochwirksamen pharmazeutischen Wirkstoff, der gegen eine breite Klasse von grampositiven Krankheitserregern eingesetzt wird .
Organische Synthese
Diese Verbindung wird bei der Synthese organischer Verbindungen verwendet. Ihre einzigartigen Eigenschaften machen sie ideal für verschiedene Anwendungen, einschließlich der Medikamentenentwicklung.
Synthese von 1,3,4-Oxadiazol-2-thiol
Die Verbindung wird bei der Synthese von 1,3,4-Oxadiazol-2-thiol verwendet . Die Nitrogruppe von “this compound” wird reduziert, und das resultierende Amin wird mit Ethylbromacetat, Hydrazinhydrat und Schwefelkohlenstoff behandelt .
Kontinuierliche Produktion in Mikrofluidik-Geräten
Die kontinuierliche Produktion des Zwischenprodukts ortho-4-(2-Fluor-4-nitrophenyl)morpholin (o-FNM) wurde in Mikrofluidik-Geräten untersucht . Dies zeigt sein Potenzial in der kontinuierlichen Flusschemie.
Materialwissenschaft
Als vielseitiges Material wird “this compound” in der Materialforschung eingesetzt . Es kann dazu beitragen, Labore mit den Produkten, Geräten und Verbrauchsmaterialien auszustatten, die für die Arbeit in verschiedenen Bereichen benötigt werden .
Sicherheitsforschung
Die Verbindung wird auch in der Sicherheitsforschung verwendet. Ihre Sicherheitsinformationen, einschließlich Gefahrenhinweise und Vorsichtsmaßnahmen, werden untersucht, um eine sichere Handhabung und Verwendung zu gewährleisten .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a key intermediate in the synthesis of certain pharmaceuticals , suggesting that it may interact with biological targets in the body.
Mode of Action
As an intermediate in drug synthesis, its primary role may be to contribute structural elements to the final active compound .
Result of Action
As an intermediate in drug synthesis, its effects may be more related to the properties it imparts to the final pharmaceutical compound .
Eigenschaften
IUPAC Name |
4-(5-fluoro-2-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOZRONRHUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)




![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)






